2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole is a synthetic organic compound belonging to the thiazole family, characterized by a heterocyclic structure containing both nitrogen and sulfur. Thiazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound is notable for its potential therapeutic properties, particularly in antimicrobial and anticancer research.
The compound is classified under the category of thiazole derivatives, which are recognized for their significant roles in pharmaceutical chemistry due to their biological activities. The thiazole ring structure contributes to the compound's reactivity and interaction with biological targets. The synthesis of 2-hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole has been explored in various studies, highlighting its potential in drug development and biological research .
The synthesis of 2-hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole typically involves a multi-step process:
The molecular formula of 2-hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole is , with a molecular weight of approximately 246.27 g/mol. The structure features a thiazole ring substituted with a hydrazinyl group and a nitrophenyl moiety, which influences its chemical reactivity and biological activity.
Key structural data include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FT-IR) are used for structural confirmation, providing insights into functional groups and molecular connectivity .
The compound can undergo various chemical reactions typical of thiazole derivatives:
The mechanism of action for 2-hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole involves its interaction with biological targets such as enzymes or receptors:
The physical properties of 2-hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole include:
Chemical properties include:
2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole has several applications in scientific research:
The 1,3-thiazole nucleus is a cornerstone in antimicrobial drug design, primarily due to its capacity to disrupt critical pathogen-specific pathways. Its sulfur atom facilitates hydrophobic interactions with enzyme active sites, while the nitrogen atom acts as a hydrogen-bond acceptor, enhancing target binding. In antifungal applications, thiazole derivatives inhibit Candida spp. by targeting lanosterol C14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. Disruption of ergosterol synthesis compromises membrane integrity, leading to cell death [3] [4]. For instance, hydrazinyl thiazole derivatives demonstrated potent activity against C. albicans, with MIC values as low as 0.015 µg/mL, surpassing reference drugs like nystatin [4]. This efficacy extends to non-albicans strains (e.g., C. parapsilosis, C. zeylanoides), critical given rising resistance to azole drugs [3] [4].
Table 1: Antifungal Activity of Select Thiazole Derivatives Against Candida spp.
Compound | MIC against C. albicans (µg/mL) | MIC against C. parapsilosis (µg/mL) | Reference |
---|---|---|---|
7e (Thiazole-chromone) | 3.9 | 15.62 | [3] |
3d (Cyclohexenyl-thiazole) | 0.015–7.81 | 0.015–7.81 | [4] |
Fluconazole | 15.62 | 7.81 | [3] |
Beyond fungi, thiazoles exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative pathogens [5] [8]. This versatility arises from their ability to penetrate microbial membranes and inhibit diverse targets, including DNA gyrase and efflux pumps [5]. Natural thiazole-containing antibiotics (e.g., abafungin) further validate this scaffold’s clinical relevance [5].
The hydrazinyl group (–NHNH₂) at the C2 position of thiazole significantly amplifies bioactivity through three mechanisms:
Table 2: Impact of Hydrazinyl Modification on Thiazole Bioactivity
Activity | Hydrazinyl-Thiazole Example | Key Metric | Mechanistic Insight |
---|---|---|---|
Anticancer (EGFR/ARO) | 5j | IC₅₀ = 82.8 nM (EGFR) | Competitive inhibition via ATP-binding pocket [2] |
Antidiabetic (α-amylase) | Chromone-thiazole hybrids | IC₅₀ = 2.186 µM | Binding to catalytic triad (Asp197, Glu233) |
Antimicrobial | Cyclohexenyl-thiazoles | MIC = 0.015 µg/mL (C. albicans) | Ergosterol synthesis disruption [4] |
Synthetically, hydrazinyl thiazoles are accessible via Hantzsch condensation between thiosemicarbazones and α-haloketones [3] . This modular route enables rapid diversification for structure-activity relationship (SAR) studies.
The 4-(4-methyl-3-nitrophenyl) substituent at the thiazole’s C4 position is a strategic pharmacophore optimizing target affinity and pharmacokinetics:
Table 3: Influence of Nitrophenyl and Methyl Substituents on Pharmacological Profiles
Substituent Pattern | Compound Example | Biological Activity | Key SAR Insight |
---|---|---|---|
3-Nitrophenyl | MAO-B inhibitors (e.g., 1–36) | Selective MAO-B inhibition (IC₅₀ < 0.1 µM) | Meta-nitro critical for H-bonding with Tyr398 [1] |
4-Methyl-3-nitrophenyl | Anticancer thiazoles (e.g., 5h) | IC₅₀ = 3.81–11.34 µM (HePG-2, MCF-7) | Methyl enhances cellular uptake; nitro stabilizes binding [2] [6] |
Unsubstituted phenyl | Baseline thiazoles | Reduced potency vs. nitro analogs | Confirms nitro’s electronic contributions [3] |
Molecular docking studies validate this design: Nitro groups engage in hydrogen bonding (e.g., with CYP51’s heme iron) [3], while methyl groups occupy hydrophobic subpockets. In 2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole, these elements synergize with the hydrazinyl-thiazole core to yield multifunctional potential.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1